

Early Biological Studies of Monosodium Fumarate: A Technical Review

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Compound of Interest

Compound Name: *Sodium hydrogen fumarate*

Cat. No.: *B1174179*

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Introduction

Monosodium fumarate, the monosodium salt of fumaric acid, has been utilized in various applications, including as a food acidulant and a therapeutic agent. This technical guide delves into the early scientific literature (pre-2000) to provide a comprehensive overview of the initial investigations into its biological effects. The focus is on quantitative toxicological data, experimental methodologies, and the metabolic fate of the compound. It is important to note that specific data for monosodium fumarate from this period are limited; therefore, information from studies on fumaric acid and other fumarate salts is included to provide a broader context, with the distinction clearly indicated.

Data Presentation

Acute Toxicity

Early studies on fumaric acid and its salts consistently indicated a low order of acute toxicity. While specific LD50 values for monosodium fumarate from before 2000 are not readily available in the reviewed literature, data for related compounds provide a strong indication of its safety profile. For instance, a study on monosodium succinate, a structurally similar compound, reported an oral LD50 in rats to be greater than 8 g/kg body weight^[1]. The U.S. Food and Drug Administration (FDA) has classified fumaric acid and its major salts as Generally Recognized as Safe (GRAS) for use in food.^[2]

Table 1: Acute Oral Toxicity Data for Fumarate and Related Compounds in Rats (Pre-2000)

Compound	Species	Route	LD50 (mg/kg)	Reference
Monosodium Succinate	Rat	Oral	> 8000	[1]
Fumaric Acid	Rat	Oral	~4280	[2]

Note: Data for monosodium fumarate is inferred from closely related compounds due to a lack of specific pre-2000 studies.

Subchronic Toxicity

Subchronic toxicity studies involving repeated administration of fumarate salts over a period of up to 90 days were conducted to assess potential cumulative effects. A 13-week subchronic oral toxicity study on monosodium succinate in rats revealed suppression of body-weight gain at concentrations of 2.5% or higher in drinking water, with no specific toxic lesions observed upon histological examination.[1] This suggests that very high doses may lead to reduced growth, likely due to palatability or nutritional imbalances, rather than systemic toxicity.

Table 2: Summary of 90-Day Subchronic Oral Toxicity Study of Monosodium Succinate in F344 Rats

Parameter	Dose Groups (in drinking water)	Observations	Reference
Body Weight	≥ 2.5%	Suppression of body-weight gain	[1]
Histopathology	Up to 2.5%	No toxic lesions in any organs	[1]
Maximum Tolerated Dose	2-2.5%	Based on body-weight depression	[1]

Note: This data is for monosodium succinate and serves as a surrogate in the absence of specific pre-2000 studies on monosodium fumarate.

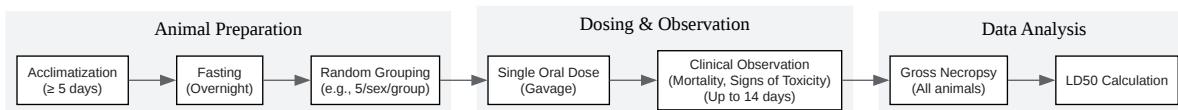
Experimental Protocols

The experimental designs of early toxicological studies were foundational to modern safety assessments. The protocols described below are based on established guidelines from the era, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Protocol (Based on OECD Guideline 401, adopted in 1981)

The objective of this test was to determine the median lethal dose (LD50) of a substance after a single oral administration.

Workflow: Acute Oral Toxicity Study



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Caption: Workflow of an acute oral toxicity study.

- **Test Animals:** Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), typically nulliparous and non-pregnant females, were used. Animals were acclimatized to laboratory conditions for at least five days.
- **Housing:** Animals were housed in appropriate cages with controlled temperature (around 22°C) and humidity (30-70%).
- **Fasting:** Prior to dosing, animals were fasted overnight.
- **Dose Administration:** The test substance, dissolved or suspended in a suitable vehicle (e.g., water), was administered in a single dose by gavage. At least three dose levels, spaced to

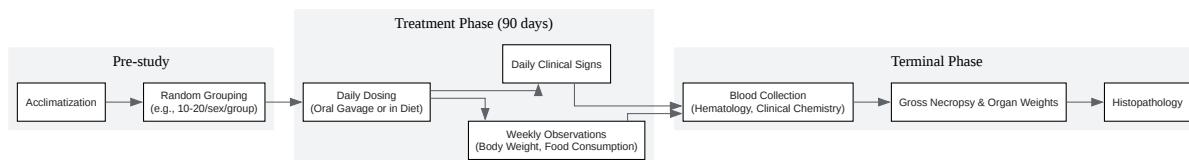
produce a range of toxic effects and mortality rates, were used. A control group received the vehicle alone.

- Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- Pathology: All animals (those that died during the study and survivors at the end) were subjected to a gross necropsy.
- Data Analysis: The LD50 was calculated using a standard statistical method.

90-Day Subchronic Oral Toxicity Protocol

This study aimed to characterize the toxicological profile of a substance following repeated oral administration over 90 days.

Workflow: 90-Day Subchronic Oral Toxicity Study



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Caption: Workflow of a 90-day subchronic oral toxicity study.

- Test Animals and Housing: Similar to the acute toxicity studies, with a larger number of animals per group (e.g., 10-20 per sex).
- Dose Levels: At least three dose levels and a concurrent control group were used. The highest dose was chosen to induce some toxic effects but not significant mortality, allowing

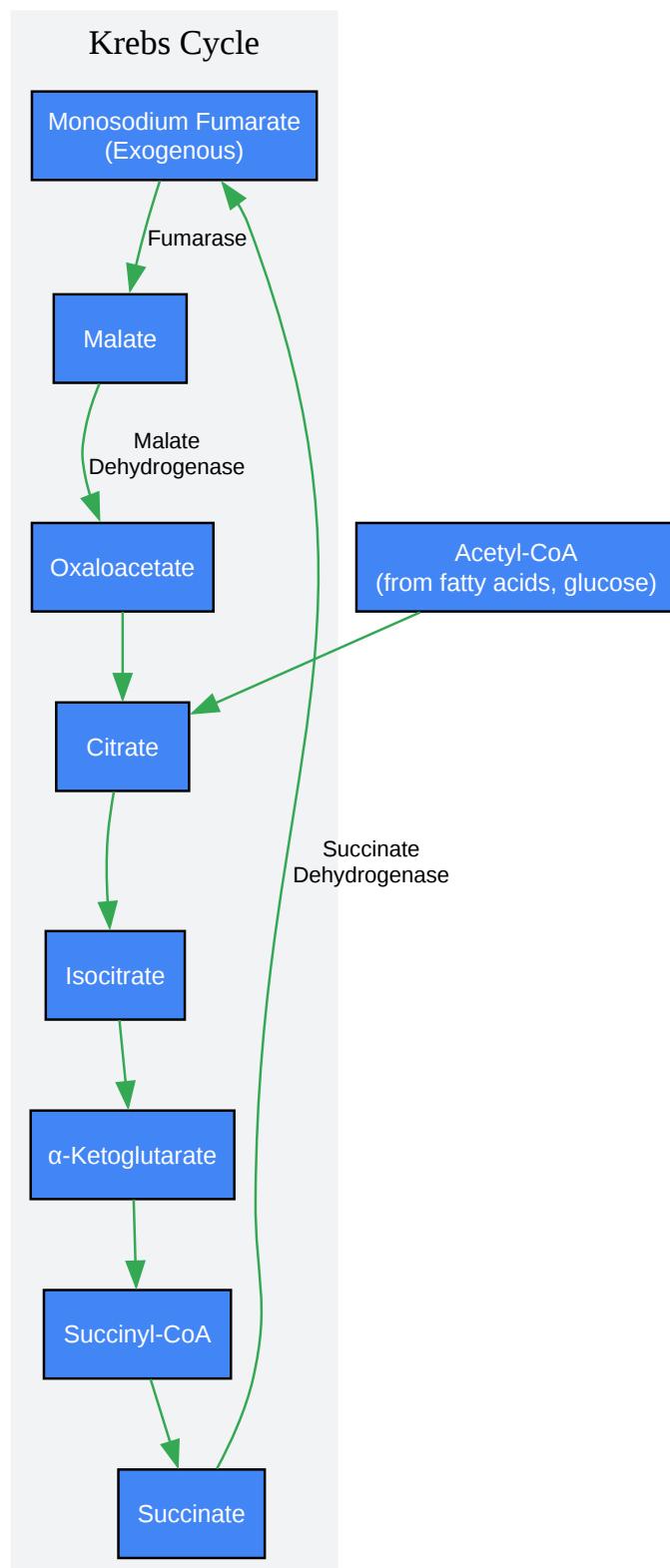
for the determination of a No-Observed-Adverse-Effect Level (NOAEL).

- Administration: The test substance was administered daily, seven days a week, for 90 days, typically mixed in the diet or administered by gavage.
- Observations:
 - Clinical Signs: Observed daily.
 - Body Weight and Food/Water Consumption: Measured weekly.
 - Ophthalmological Examination: Conducted before the study and at termination.
 - Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
- Pathology: At the end of the 90-day period, all surviving animals were euthanized. A comprehensive gross necropsy was performed, and major organs were weighed. Tissues from all control and high-dose animals, and any gross lesions from other groups, were examined microscopically.

Metabolic Fate

Fumarate is a natural intermediate in the Krebs (citric acid) cycle, a fundamental metabolic pathway for energy production in aerobic organisms. Early research established that exogenously administered fumarate is readily metabolized. A 1970 study on sodium stearyl fumarate in rats and dogs showed that the fumarate moiety was metabolized and the breakdown products were incorporated into body fluids and tissues or excreted.^[3] While this study used a fumarate derivative, it supports the understanding that the fumarate ion enters central metabolic pathways.

Metabolic Pathway of Fumarate



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